molecular formula C9H11NO2 B13089597 Methyl 2-phenoxyethanimidate

Methyl 2-phenoxyethanimidate

Cat. No.: B13089597
M. Wt: 165.19 g/mol
InChI Key: NQWSXPKBECSKGL-UHFFFAOYSA-N
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Description

Methyl 2-phenoxyethanimidate is a chemical compound belonging to the imidate ester class. Imidates are derivatives of carboxylic acids where the hydroxyl group is replaced by an imino group (-NH-) and an alkoxy group (-OR). This compound is characterized by a phenoxyethyl chain attached to the imidate nitrogen, with a methoxy group as the ester substituent. This compound is primarily utilized in organic synthesis as an intermediate for constructing heterocycles or as a protecting group for amines due to its reactivity under acidic or basic conditions.

Properties

IUPAC Name

methyl 2-phenoxyethanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-11-9(10)7-12-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWSXPKBECSKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)COC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-phenoxyethanimidate typically involves the reaction of phenoxyacetic acid with methanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:

[ \text{Phenoxyacetic acid} + \text{Methanol} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenoxyethanimidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenoxyacetic acid.

    Reduction: It can be reduced to form phenoxyethanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Phenoxyacetic acid

    Reduction: Phenoxyethanol

    Substitution: Various substituted ethanimidates depending on the nucleophile used

Scientific Research Applications

Methyl 2-phenoxyethanimidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-phenoxyethanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, which can influence the binding affinity and specificity of the compound. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of Methyl 2-phenoxyethanimidate with structurally or functionally related compounds requires analysis of reactivity, stability, and applications. Below is a generalized framework for such a comparison, extrapolated from broader imidate and ester chemistry:

Table 1: Hypothetical Comparison of this compound and Analogous Compounds

Parameter This compound Sandaracopimaric Acid Methyl Ester Z-Communic Acid Methyl Ester
Class Imidate ester Diterpenoid methyl ester Diterpenoid methyl ester
Structure Phenoxyethyl-imidate + methoxy Tricyclic diterpene + methyl ester Bicyclic diterpene + methyl ester
Reactivity Nucleophilic at imidate C=N bond Electrophilic at carboxylate group Electrophilic at carboxylate group
Applications Amine protection, heterocycle synthesis Natural product isolation, GC analysis Natural product isolation, GC analysis
Stability Hydrolysis-prone in acidic media Stable under GC conditions Stable under GC conditions

Key Differences:

Chemical Class: this compound is an imidate ester, whereas the compounds in the evidence (e.g., sandaracopimaric acid methyl ester) are diterpenoid carboxylic acid esters. Imidates exhibit distinct reactivity, particularly in forming amidines or protecting amines, unlike diterpenoid esters, which are often analyzed for their natural abundance and structural complexity.

Synthetic Utility: Imidates like this compound are valuable in organic synthesis, whereas diterpenoid esters are more relevant in phytochemical studies.

Stability: The imidate functional group is prone to hydrolysis under acidic or aqueous conditions, limiting its use in certain environments. In contrast, diterpenoid methyl esters are stable during gas chromatography (GC) analysis, as demonstrated in the provided evidence.

Limitations of the Provided Evidence

Thus, this analysis relies on extrapolation from broader chemical principles rather than direct experimental data.

Recommendations for Further Research

To address this gap, consult specialized literature on imidate chemistry, such as:

  • Studies on imidate reactivity in The Journal of Organic Chemistry.
  • Comparative analyses of ester vs. imidate stability in Tetrahedron Letters.
  • Applications of this compound in peptide synthesis or medicinal chemistry.

Q & A

Q. Table 1: Key Analytical Techniques for Characterization

TechniquePurposeExample Parameters
NMR SpectroscopyConfirm stereochemistry and bonding400 MHz, CDCl₃ solvent
IR SpectroscopyIdentify functional groups (e.g., imine)4000–400 cm⁻¹ range
Mass SpectrometryVerify molecular ion and fragmentationESI or EI ionization modes

Safety Protocols for Handling Q: What safety measures are critical when handling this compound in the laboratory? A: Adhere to OSHA and NIOSH guidelines:

  • Respiratory protection : Use NIOSH-approved N95 respirators if aerosolization is possible .
  • Gloves : Nitrile or neoprene gloves (tested for chemical compatibility).
  • Eye protection : Chemical splash goggles.
  • Lab attire : Non-absorbent coats and closed-toe shoes.
  • Ventilation : Perform syntheses in a fume hood. Contaminated clothing must be decontaminated before reuse .

Baseline Physicochemical Properties Q: What physicochemical properties of this compound are essential for experimental design? A: Key properties include:

  • Solubility : Test in polar (e.g., methanol) and nonpolar solvents (e.g., hexane) to optimize reaction conditions.
  • Stability : Assess under varying pH, temperature, and light exposure to determine storage requirements.
  • Melting point : Confirm identity and purity (e.g., sharp melting range ±1°C).
    Document deviations from literature values to identify potential impurities .

Literature Review Strategies Q: How should researchers conduct a literature review for this compound? A: Prioritize peer-reviewed journals (e.g., Medicinal Chemistry Research) and databases like SciFinder or Reaxys. Focus on:

  • Synthetic routes and yields.
  • Pharmacological studies (e.g., receptor binding assays).
  • Spectral data for cross-validation.
    Critically evaluate conflicting data (e.g., divergent NMR shifts) by comparing experimental conditions .

Data Presentation Standards Q: What are the best practices for presenting experimental data in publications? A: Follow journal-specific guidelines (e.g., Med. Chem. Commun.):

  • Figures : Use high-resolution spectra with labeled peaks. Avoid overcrowding structures; limit to 2–3 in graphics .
  • Tables : Include raw data in appendices; processed data (e.g., kinetic rates) in the main text.
  • Statistical analysis : Report mean ± SD and specify tests (e.g., Student’s t-test) .

Advanced Research Questions

Resolving Spectral Data Contradictions Q: How can researchers resolve discrepancies in spectral data for this compound? A:

  • Replicate experiments under identical conditions.
  • Cross-validate with alternative techniques (e.g., X-ray crystallography if NMR is inconclusive).
  • Consult computational chemistry : Compare experimental IR/NMR with DFT-simulated spectra.
  • Review solvent effects : Polar solvents may shift NMR peaks .

Optimizing Analytical Methods Q: What strategies improve the sensitivity of chromatographic methods for this compound? A:

  • Column selection : Use C18 columns for reverse-phase HPLC with mobile phases like acetonitrile/water (0.1% TFA).
  • Detector optimization : UV detection at λmax ≈ 254 nm.
  • Sample preparation : Lyophilization to concentrate dilute solutions.
    Validate methods via spike-recovery experiments (>90% recovery) .

Mechanistic Studies of Reactivity Q: How can researchers design experiments to study the reactivity of this compound? A:

  • Kinetic studies : Monitor reaction rates under varying temperatures (Arrhenius analysis).
  • Isotopic labeling : Use deuterated solvents to trace proton transfer mechanisms.
  • Computational modeling : Apply DFT to map transition states.
    Compare results with analogous compounds (e.g., ethyl derivatives) to identify steric/electronic effects .

Critical Evaluation of Pharmacological Data Q: How should researchers assess conflicting bioactivity data in published studies? A:

  • Validate assays : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and controls.
  • Dose-response curves : Calculate IC₅₀/EC₅₀ with nonlinear regression (e.g., GraphPad Prism).
  • Statistical rigor : Apply ANOVA for multi-group comparisons; report p-values and effect sizes.
    Replicate key findings in independent labs .

Addressing Stability Challenges Q: What methodologies address the compound’s instability in aqueous environments? A:

  • Formulation studies : Use cyclodextrins or liposomes to enhance solubility and stability.
  • Real-time monitoring : Employ LC-MS to track degradation products.
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
    Publish stability-indicating methods to aid reproducibility .

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